2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
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Overview
Description
2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound that features a cyclohexyl group, a piperidine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the cyclohexyl group: This step involves the alkylation of the piperidine ring with a cyclohexyl halide under basic conditions.
Addition of the methylsulfonyl group: The final step involves the sulfonylation of the piperidine ring using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the cyclohexyl group.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring and the methylsulfonyl group are key functional groups that enable the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylsulfonyl)piperidin-1-yl)ethanone: Similar structure but lacks the cyclohexyl group.
2-(4-Methylsulfonyl)piperidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.
Cyclohexylpiperidine: Lacks the methylsulfonyl group.
Uniqueness
2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is unique due to the combination of the cyclohexyl group, piperidine ring, and methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-cyclohexyl-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-19(17,18)13-7-9-15(10-8-13)14(16)11-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPNLBFQNACXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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